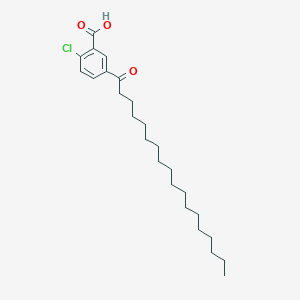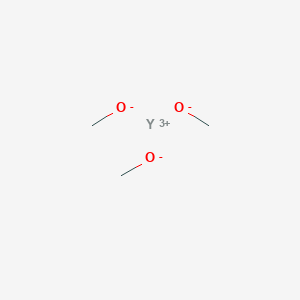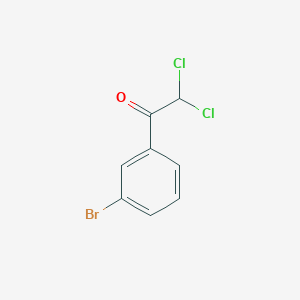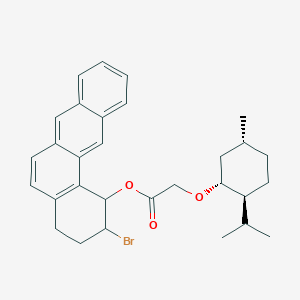
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: is a chemical compound with a unique structure that includes a hydroxyethylidene group, an imino group, and a dimethyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one typically involves the following steps:
Formation of the oxolanone ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethylidene group: This step often involves the use of aldehydes or ketones under specific reaction conditions.
Formation of the imino group: This can be done through the reaction of amines with suitable electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylidene group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
Oxidation products: Ketones or aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or modulating their activity.
Interact with receptors: Affecting signal transduction pathways.
Alter cellular processes: Such as gene expression or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one: can be compared with other oxolanone derivatives and imino compounds.
Similar compounds: Include (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-thione and (3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-amine.
Uniqueness
Unique structure: The combination of the hydroxyethylidene group, imino group, and dimethyloxolanone ring makes it distinct.
Specific reactivity: Its unique functional groups confer specific reactivity patterns that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
(3E)-3-(1-hydroxyethylidene)-4-imino-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H11NO3/c1-4(10)5-6(9)8(2,3)12-7(5)11/h9-10H,1-3H3/b5-4+,9-6? |
Clave InChI |
QZROKAMLVLFHOD-FJHBTXJBSA-N |
SMILES isomérico |
C/C(=C\1/C(=N)C(OC1=O)(C)C)/O |
SMILES canónico |
CC(=C1C(=N)C(OC1=O)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)



![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)


![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(4-methylphenyl)ethenyl]phenyl}aniline](/img/structure/B14347205.png)


![2-Benzyl-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B14347230.png)
